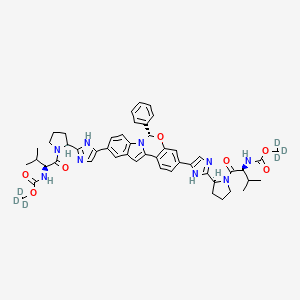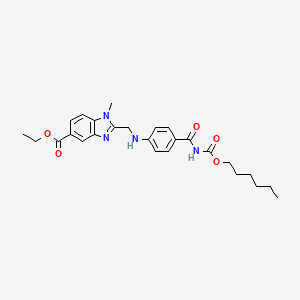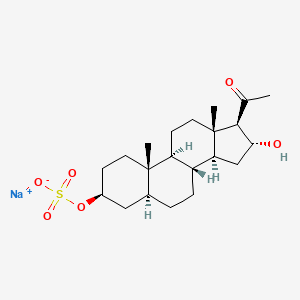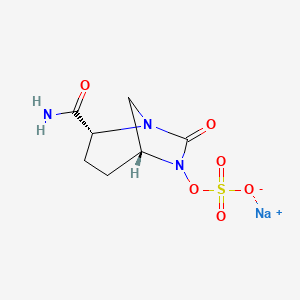
(2R)-Avibactam Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Avibactam Sodium Salt is a synthetic compound known for its role as a beta-lactamase inhibitor. It is used in combination with other antibiotics to combat bacterial infections, particularly those caused by resistant strains. This compound is notable for its ability to inhibit a broad spectrum of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Avibactam Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core structure, followed by the introduction of functional groups necessary for its activity. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-Avibactam Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Aplicaciones Científicas De Investigación
(2R)-Avibactam Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: Researchers use it to understand bacterial resistance mechanisms and to explore new therapeutic strategies.
Medicine: It is a critical component in the development of combination therapies for treating resistant bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of advanced antibiotics.
Mecanismo De Acción
The mechanism of action of (2R)-Avibactam Sodium Salt involves the inhibition of beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, rendering them ineffective. This compound binds to the active site of the enzyme, preventing it from interacting with the antibiotic. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains.
Comparación Con Compuestos Similares
Clavulanic Acid: Another beta-lactamase inhibitor, but with a different structure and spectrum of activity.
Sulbactam: Similar in function but differs in its chemical structure and specific enzyme targets.
Tazobactam: Often used in combination with piperacillin, it has a broader spectrum of beta-lactamase inhibition.
Uniqueness: (2R)-Avibactam Sodium Salt is unique due to its broad-spectrum inhibition of beta-lactamases, including those that are resistant to other inhibitors. Its stability and efficacy in combination therapies make it a valuable tool in combating antibiotic resistance.
Propiedades
Fórmula molecular |
C7H10N3NaO6S |
|---|---|
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
sodium;[(2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5-;/m1./s1 |
Clave InChI |
RTCIKUMODPANKX-TYSVMGFPSA-M |
SMILES isomérico |
C1C[C@@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
SMILES canónico |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)

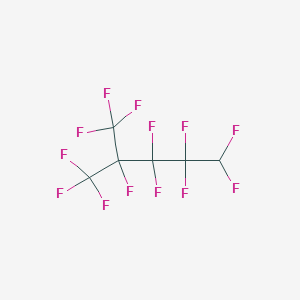

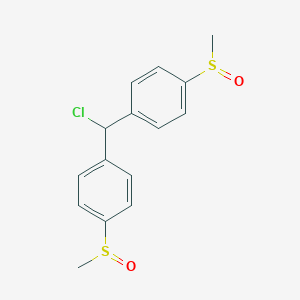
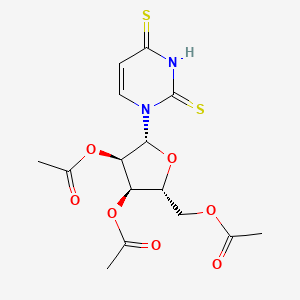

![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
